molecular formula C9H7N3O2 B1297713 1-(4-Nitrophenyl)-1H-pyrazole CAS No. 3463-30-7

1-(4-Nitrophenyl)-1H-pyrazole

Cat. No. B1297713
CAS RN: 3463-30-7
M. Wt: 189.17 g/mol
InChI Key: PNWPAZGIVRZAER-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Catalytic Reduction of 4-Nitrophenol

  • Scientific Field : Nanotechnology and Catalysis .
  • Summary of Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
  • Methods of Application : Synthesis of various nanostructured materials and their use as a catalyst for the reduction of nitrophenol in the presence of reducing agents have been discussed . Reductions of 4-NP have been considered as universally accepted model catalytic reactions due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
  • Results or Outcomes : The catalytic reduction of 4-NP by nanostructured materials allows us to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .

Reduction of Organic Dyes

  • Scientific Field : Environmental Science and Pollution Research .
  • Summary of Application : Ultrafine Pd nanoparticles anchored on CeO2 nanorods were synthesized via an absorption-in situ reduction method. The activity of the CeO2/Pd nanocomposites was systematically investigated toward the reduction of 4-nitrophenol (4-NP) and organic dyes including methyl blue, rhodamine B, methyl orange, and Congo red .
  • Methods of Application : The CeO2/Pd nanocomposites with different weight ratios of Pd nanoparticles (10.23 wt%, 11.01 wt%, and 14.27 wt%) can almost completely reduce 4-NP .
  • Results or Outcomes : The 10.23 wt% CeO2/Pd nanocomposites exhibit remarkable enhanced catalytic activity toward the reduction of organic dyes. The catalysts display ideal stability after being used for three times for the reduction of 4-NP .

Synthesis of 1-Alkyl-4-Formyl-1,2,3-triazoles

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 1,2,3-Triazole-4-carbaldehydes are useful synthetic intermediates which may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety . In this work, a one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles is described .
  • Methods of Application : The synthesis makes use of the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The earlier reported reaction of FNPT with alkylamines is further explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .
  • Results or Outcomes : This facilitated the complete hydrolysis of rearranged 4-iminomethyl-1,2,3-triazoles and allowed for the recycling of 4-nitrophenyl azide .

Synthesis of Anticancer, Antifungal, and Antituberculosis Agents

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : Triazole-4-carbaldehydes have been prepared as intermediates in the synthesis of anticancer, antifungal, and antituberculosis agents .
  • Methods of Application : 1-Substituted 4-formyl-1,2,3-triazoles are commonly prepared via a two-step synthesis involving the copper-catalyzed azide-alkyne cycloaddition reaction with azides and propargyl alcohol or acetal-protected propargyl aldehydes, followed by oxidation or hydrolysis, respectively .
  • Results or Outcomes : This method has been used to synthesize a variety of bioactive compounds .

Enzymatic Cleavage

  • Scientific Field : Biochemistry .
  • Summary of Application : 4-Nitrophenol is a product of the enzymatic cleavage of several synthetic substrates . This process is important in various biochemical reactions.
  • Methods of Application : The enzymatic cleavage typically involves the use of a strong base, such as sodium hydroxide (NaOH), which converts all product into 4-nitrophenoxide .
  • Results or Outcomes : The final pH must be > ca. 9.2 to ensure more than 99% of the product is ionised .

Synthesis of Bioimaging Agents

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : Triazole-4-carbaldehydes have been prepared as intermediates in the synthesis of bioimaging agents .
  • Methods of Application : 1-Substituted 4-formyl-1,2,3-triazoles are commonly prepared via a two-step synthesis involving the copper-catalyzed azide-alkyne cycloaddition reaction with azides and propargyl alcohol .
  • Results or Outcomes : This method has been used to synthesize a variety of bioactive compounds .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(4-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWPAZGIVRZAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345504
Record name 1-(4-Nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-1H-pyrazole

CAS RN

3463-30-7
Record name 1-(4-Nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Pyrazole (2.0 g, 29 mmol) in tetrahydrofuran (THF) is added dropwise to a suspension of 50% sodium hydride (1.4 g) in THF at RT, followed by stirring at RT for 2 hours. The resulting sodium salt of pyrazole is added to 4-fluoronitrobenzene (4.15 g) in THF at 0°, after which the mixture is heated under reflux for 15 hours. The reaction mixture is poured into saturated aq. ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with water and with brine and dried to give 1-(4-nitrophenyl)pyrazole.
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Synthesis routes and methods III

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-pyrazole (205 mg, 3.0 mmol) is coupled with 1-bromo-4-nitrobenzene (404 mg, 2.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50) to provide 340 mg (90% isolated yield) of the desired product as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
ERT Tiekink, SMSV Wardell… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title pyrazole derivative, C11H11N3O2, the benzene ring is twisted [dihedral angle = 31.38 (12)] with respect to the pyrazole ring (rms deviation = 0.009 Å). The nitro group is …
Number of citations: 3 scripts.iucr.org
JN Low, J Cobo, R Abonia, J Quiroga… - … Section C: Crystal …, 2004 - scripts.iucr.org
Molecules of the title compound, C13H16N4O2, are linked by one N—H⋯O hydrogen bond [H⋯O = 2.47 Å, N⋯O = 3.326 (2) Å and N—H⋯O = 166] and one N—H⋯N hydrogen bond [H…
Number of citations: 5 scripts.iucr.org
M Janjić, R Prebil, U Grošelj, D Kralj… - Helvetica Chimica …, 2011 - Wiley Online Library
A four‐step synthesis of 1‐substituted 5‐(2‐aminophenyl)‐1H‐pyrazoles 5 as a novel type of histamine analogs and versatile building blocks for further transformations was developed. …
Number of citations: 21 onlinelibrary.wiley.com
AH Abadi, AAH Eissa, GS Hassan - Chemical and pharmaceutical …, 2003 - jstage.jst.go.jp
Several 1, 3, 4-trisubstituted pyrazole derivatives were synthesized and screened for their cytotoxic effect in a primary 3 tumor cell line test at 10 4 M drug concentration. Compounds 19 …
Number of citations: 292 www.jstage.jst.go.jp
F Chaudhry, W Shahid, M Al-Rashida, M Ashraf… - Bioorganic …, 2021 - Elsevier
Developing improved enzyme inhibitors is an effective therapy to counter various diseases. Aiming to build up biologically active templates, a new series of bis-diazoles conjugated with …
Number of citations: 17 www.sciencedirect.com
QH Jiang, Q He, JQ Zhang, Y Yang… - … Section E: Structure …, 2012 - scripts.iucr.org
(IUCr) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 1 scripts.iucr.org
NM Abunada, HM Hassaneen, ASM Samaha… - Journal of the Brazilian …, 2009 - SciELO Brasil
Some new pyrazole-5-carbonitrile derivatives 8, 9 and pyrazole-5-carboxamide 13 were synthesized by the cycloaddition reaction of nitrilimines 3, 4 to α-cyanocinnamonitriles 5a-f and …
Number of citations: 29 www.scielo.br
MT Helmy, FM Sroor, HM Hassaneen… - Polycyclic Aromatic …, 2023 - Taylor & Francis
The reaction of 1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one 1 with dimethylformamide dimethyl acetal (DMF-DMA) afforded 3-(dimethylamino)-1-(3-(furan-2-…
Number of citations: 0 www.tandfonline.com
SM Riyadh, TA Farghaly, MA Abdallah… - European journal of …, 2010 - Elsevier
Three series of novel pyrazole derivatives 2b–d, 4a–d and 6a–d were synthesized via two step procedure that utilizes hydrazonoyl chlorides 1a–d and enaminones 3a–d and 5a–d, …
Number of citations: 136 www.sciencedirect.com
AEM Mekky, SMH Sanad - Bioorganic Chemistry, 2020 - Elsevier
Novel 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine was prepared and used as a key synthon for the this study. Therefore, 1,3-dipolar …
Number of citations: 43 www.sciencedirect.com

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